molecular formula C11H18O B12642404 2,5-Dimethyl-2-(prop-1-enyl)hex-4-enal CAS No. 63007-26-1

2,5-Dimethyl-2-(prop-1-enyl)hex-4-enal

Cat. No.: B12642404
CAS No.: 63007-26-1
M. Wt: 166.26 g/mol
InChI Key: XXYFAGWOSDDCEC-FNORWQNLSA-N
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Description

2,5-Dimethyl-2-(prop-1-enyl)hex-4-enal is an organic compound with the molecular formula C11H18O. It is characterized by its unique structure, which includes a hex-4-enal backbone with dimethyl and prop-1-enyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-2-(prop-1-enyl)hex-4-enal typically involves the use of alkenes and aldehydes as starting materials. One common method is the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions often include the use of catalysts such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the enal .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-2-(prop-1-enyl)hex-4-enal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dimethyl-2-(prop-1-enyl)hex-4-enal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-2-(prop-1-enyl)hex-4-enal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, potentially altering their function and leading to biological effects .

Comparison with Similar Compounds

  • 2,5-Dimethylhex-4-enal
  • 2,5-Dimethyl-2-(prop-1-enyl)hexane
  • 2,5-Dimethyl-2-(prop-1-enyl)hex-4-enol

Comparison: 2,5-Dimethyl-2-(prop-1-enyl)hex-4-enal is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a higher propensity for undergoing aldol condensation reactions and exhibits unique biological properties .

Properties

CAS No.

63007-26-1

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

2,5-dimethyl-2-[(E)-prop-1-enyl]hex-4-enal

InChI

InChI=1S/C11H18O/c1-5-7-11(4,9-12)8-6-10(2)3/h5-7,9H,8H2,1-4H3/b7-5+

InChI Key

XXYFAGWOSDDCEC-FNORWQNLSA-N

Isomeric SMILES

C/C=C/C(C)(CC=C(C)C)C=O

Canonical SMILES

CC=CC(C)(CC=C(C)C)C=O

Origin of Product

United States

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